molecular formula C10H10F3NO B12097742 2-(Dimethylamino)-6-(trifluoromethyl)benzaldehyde

2-(Dimethylamino)-6-(trifluoromethyl)benzaldehyde

Cat. No.: B12097742
M. Wt: 217.19 g/mol
InChI Key: ORUKJRIDLMVJOH-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-6-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C10H10F3NO It is characterized by the presence of a dimethylamino group and a trifluoromethyl group attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-6-(trifluoromethyl)benzaldehyde typically involves the introduction of the dimethylamino and trifluoromethyl groups onto a benzaldehyde scaffold. One common method involves the reaction of 2-(dimethylamino)benzaldehyde with trifluoromethylating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-6-(trifluoromethyl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The dimethylamino and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can react with the dimethylamino group under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-(dimethylamino)-6-(trifluoromethyl)benzoic acid.

    Reduction: Formation of 2-(dimethylamino)-6-(trifluoromethyl)benzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Dimethylamino)-6-(trifluoromethyl)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(Dimethylamino)-6-(trifluoromethyl)benzaldehyde exerts its effects depends on its specific application. In chemical reactions, the dimethylamino group can act as an electron-donating group, influencing the reactivity of the benzaldehyde core. The trifluoromethyl group, being highly electronegative, can stabilize negative charges and influence the compound’s overall electronic properties .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Dimethylamino)-4-(trifluoromethyl)benzaldehyde
  • 2-(Dimethylamino)-5-(trifluoromethyl)benzaldehyde
  • 2-(Dimethylamino)-3-(trifluoromethyl)benzaldehyde

Uniqueness

2-(Dimethylamino)-6-(trifluoromethyl)benzaldehyde is unique due to the specific positioning of the dimethylamino and trifluoromethyl groups on the benzaldehyde core. This positioning can significantly influence its chemical reactivity and physical properties, making it distinct from other similar compounds .

Properties

Molecular Formula

C10H10F3NO

Molecular Weight

217.19 g/mol

IUPAC Name

2-(dimethylamino)-6-(trifluoromethyl)benzaldehyde

InChI

InChI=1S/C10H10F3NO/c1-14(2)9-5-3-4-8(7(9)6-15)10(11,12)13/h3-6H,1-2H3

InChI Key

ORUKJRIDLMVJOH-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=CC(=C1C=O)C(F)(F)F

Origin of Product

United States

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